

Vatalanib: In Vitro Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: Vatalanib dihydrochloride

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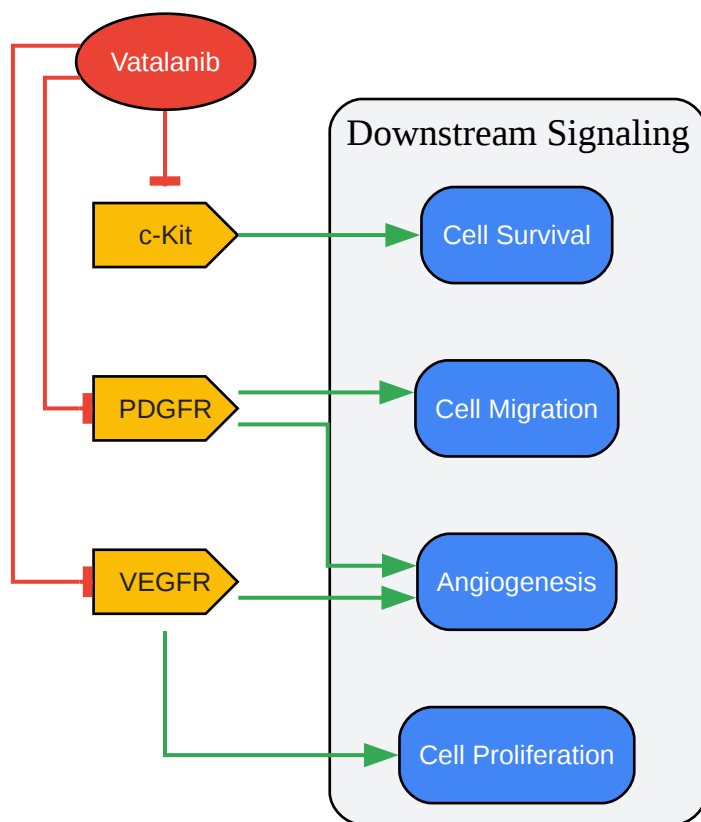
Introduction

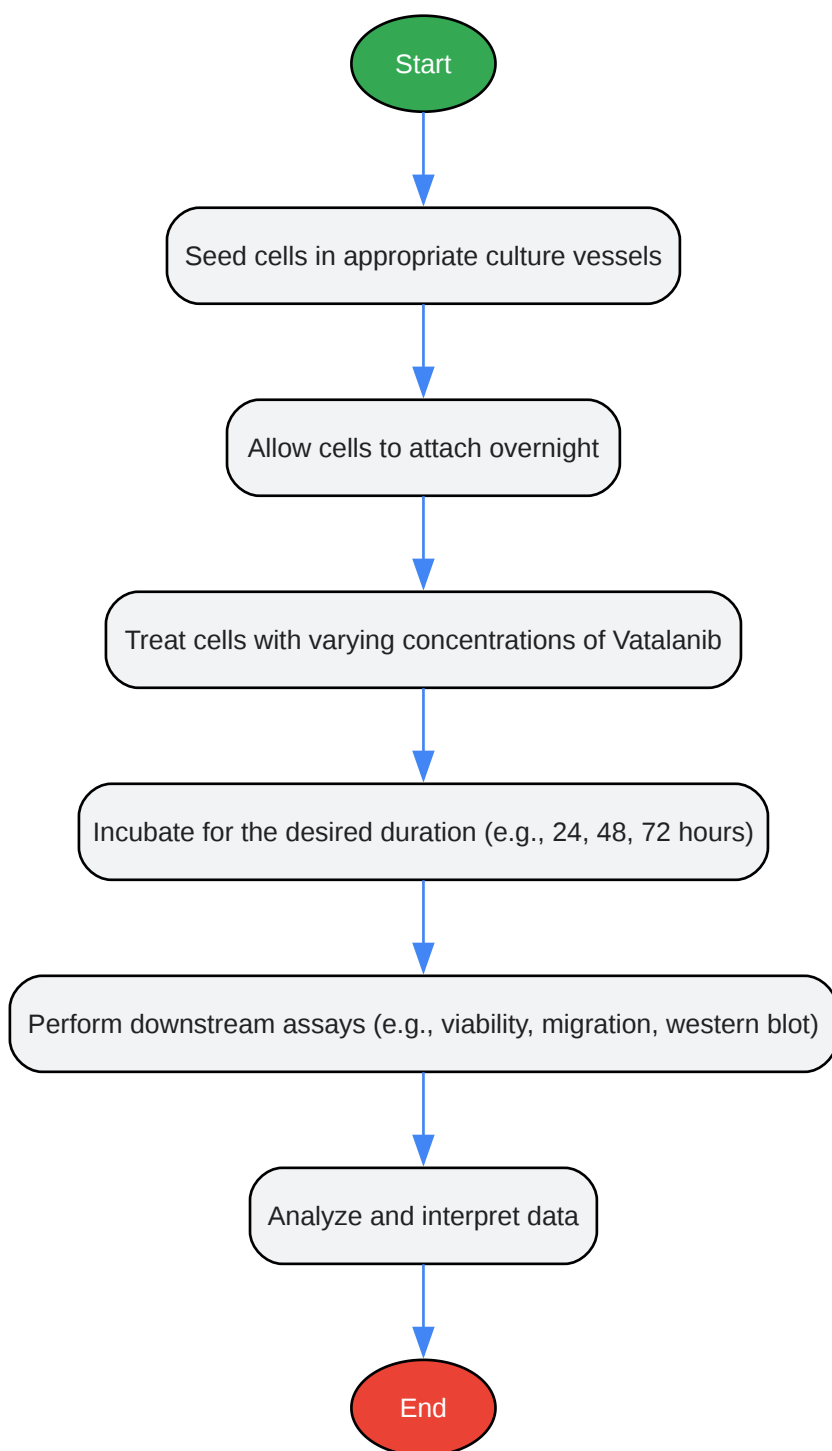
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][3] By inhibiting these receptor tyrosine kinases, Vatalanib effectively blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[3][4] These characteristics make it a subject of extensive research in oncology and other angiogenesis-dependent diseases.[2][5]

This document provides detailed application notes and protocols for the use of Vatalanib in cell culture experiments, designed to assist researchers in achieving reliable and reproducible results.

Mechanism of Action

Vatalanib exerts its biological effects by binding to the ATP-binding site of the tyrosine kinase domain on VEGFRs, PDGFR, and c-Kit, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6] The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are crucial mediators of VEGF-induced endothelial cell proliferation, migration, and survival.[4][7] Inhibition of PDGFR and c-Kit further contributes to its anti-angiogenic and anti-tumor effects.[5]





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